molecular formula C7H4N4O3S B14727137 3-Isocyanatobenzene-1-sulfonyl azide CAS No. 6752-37-0

3-Isocyanatobenzene-1-sulfonyl azide

Cat. No.: B14727137
CAS No.: 6752-37-0
M. Wt: 224.20 g/mol
InChI Key: NSKZSWLUHSSGCF-UHFFFAOYSA-N
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Description

3-Isocyanatobenzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their high reactivity and versatility in various chemical reactions. The structure of this compound consists of a benzene ring substituted with an isocyanate group (-NCO) and a sulfonyl azide group (-SO2N3). This unique combination of functional groups makes it a valuable reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanatobenzene-1-sulfonyl azide typically involves the reaction of 3-isocyanatobenzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the stability of the azide group. The general reaction scheme is as follows:

[ \text{3-Isocyanatobenzenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and control of reaction conditions to ensure safety and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanatobenzene-1-sulfonyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition with alkynes.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

3-Isocyanatobenzene-1-sulfonyl azide has a wide range of applications in scientific research:

    Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for further functionalization.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of triazole-based drugs.

    Industry: Applied in material science for the cross-linking of polymers and the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Isocyanatobenzene-1-sulfonyl azide involves the reactivity of its functional groups. The azide group can act as a nucleophile or participate in cycloaddition reactions, while the isocyanate group can react with nucleophiles such as amines to form ureas. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

3-Isocyanatobenzene-1-sulfonyl azide can be compared with other sulfonyl azides such as:

  • p-Acetamidobenzenesulfonyl azide
  • p-Dodecylbenzenesulfonyl azide
  • Imidazole-1-sulfonyl azide

These compounds share similar reactivity but differ in their substituents, which can influence their solubility, stability, and specific applications. The unique combination of isocyanate and sulfonyl azide groups in this compound makes it particularly valuable for certain synthetic and industrial processes.

Properties

CAS No.

6752-37-0

Molecular Formula

C7H4N4O3S

Molecular Weight

224.20 g/mol

IUPAC Name

N-diazo-3-isocyanatobenzenesulfonamide

InChI

InChI=1S/C7H4N4O3S/c8-10-11-15(13,14)7-3-1-2-6(4-7)9-5-12/h1-4H

InChI Key

NSKZSWLUHSSGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])N=C=O

Origin of Product

United States

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